molecular formula C13H8Cl2N2O B1634229 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine CAS No. 293737-85-6

2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1634229
CAS No.: 293737-85-6
M. Wt: 279.12 g/mol
InChI Key: HQSOXCXPMQPFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of two chlorine atoms on the phenyl ring and an amine group on the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of 3,4-dichloroaniline with salicylic acid derivatives under acidic or basic conditions. One common method includes the use of polyphosphoric acid as a cyclizing agent. The reaction is carried out by heating the mixture of 3,4-dichloroaniline and salicylic acid in polyphosphoric acid at elevated temperatures, leading to the formation of the benzoxazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its use in the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound for different applications.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)-1,3-benzoxazol-6-amine: Similar structure but with the amine group at a different position.

    2-(3,4-Dichlorophenyl)-1,3-benzothiazol-5-amine: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    2-(3,4-Dichlorophenyl)-1,3-benzimidazol-5-amine: Contains a nitrogen atom instead of an oxygen atom in the heterocyclic ring.

Uniqueness

2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern and the presence of both chlorine atoms and an amine group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c14-9-3-1-7(5-10(9)15)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSOXCXPMQPFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274660
Record name 2-(3,4-Dichlorophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293737-85-6
Record name 2-(3,4-Dichlorophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293737-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dichlorophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 4
Reactant of Route 4
2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 5
Reactant of Route 5
2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 6
Reactant of Route 6
2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.